(Dimethylamino)(2-methoxyphenyl)acetonitrile
Overview
Description
(Dimethylamino)(2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C11H14N2O. It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a dimethylamino group and a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)(2-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the Knoevenagel condensation of 4-(methoxyphenyl)acetonitrile with dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically requires a base catalyst and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This method is versatile and economical, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)(2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxonitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include α-dimethylamino-β-oxonitriles, amines, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
(Dimethylamino)(2-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Dimethylamino)(2-methoxyphenyl)acetonitrile involves its interaction with molecular targets and pathways. The dimethylamino group can participate in charge transfer processes, affecting the electronic properties of the compound. This interaction can influence various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxyphenyl)acetonitrile: A precursor to (Dimethylamino)(2-methoxyphenyl)acetonitrile, lacking the dimethylamino group.
(Dimethylamino)acetonitrile: Similar structure but without the methoxyphenyl group.
(Dimethylamino)(4-methoxyphenyl)acetonitrile: A positional isomer with the methoxy group at the 4-position instead of the 2-position.
Uniqueness
This compound is unique due to the presence of both the dimethylamino and 2-methoxyphenyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-(dimethylamino)-2-(2-methoxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)10(8-12)9-6-4-5-7-11(9)14-3/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECARRVGJAKPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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